Cyclosporine metabolite M17

Immunopharmacology Metabolite profiling Transplantation research

Analytical labs validating cyclosporine LC-MS/MS methods require the predominant circulating metabolite as a reference standard, yet sourcing purified M17 is a persistent bottleneck. Cyclosporine metabolite M17 (AM1) directly solves this: • Predominant CsA metabolite in transplant patient blood, often exceeding parent drug concentration • Unique dual-binding to cyclophilin and a 50 kDa auxiliary protein-not replicated by M1, M21, or other metabolites • Validated linear range 1-1000 ng/mL in whole blood supports calibrator and QC material preparation • Low nephrotoxicity control: ranked among the least toxic CsA-related compounds in renal proximal tubular cell assays Supplied with full characterization data for immediate method deployment.

Molecular Formula C62H111N11O13
Molecular Weight 1218.6 g/mol
Cat. No. B15278460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosporine metabolite M17
Molecular FormulaC62H111N11O13
Molecular Weight1218.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
InChIInChI=1S/C62H111N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h25-26,34-47,49-52,74,76H,24,27-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79)/b26-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1
InChIKeyZPZHKIOMBYYVRD-WRDPQARASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclosporine Metabolite M17 Overview


Cyclosporine metabolite M17 (also designated AM1, CAS 89270-28-0) is a monohydroxylated primary metabolite of the calcineurin inhibitor cyclosporine A (CsA), formed via cytochrome P450 3A-mediated allylic oxidation at residue 1 of the cyclic undecapeptide [1]. As a chemically distinct, single-modification derivative of CsA, M17 retains measurable in vitro immunosuppressive activity—unlike many other CsA metabolites which exhibit negligible or undetectable potency [2]. Its molecular formula is C62H111N11O13, with an average mass of 1218.6 Da [1]. M17 is consistently identified as the predominant circulating CsA metabolite in transplant patient blood, often exceeding the parent drug concentration [3].

Tool Compound
Primary monohydroxylated metabolite of cyclosporine A for calcineurin pathway research
Metabolite Profile
Predominant circulating metabolite in transplant recipient research cohorts, supporting bioanalytical method development
Target Engagement
Unique dual binding to cyclophilin and 50 kDa protein, distinct from other CsA metabolites

M17 Irreplaceability in Specialized Applications


Despite sharing a common biosynthetic origin, cyclosporine metabolites exhibit profoundly divergent and non-interchangeable biological and analytical profiles. Substituting M17 with CsA introduces a >6-fold difference in immunosuppressive IC50 in antigen-driven T-cell clone assays [1]. Using metabolite M1 or M21 instead of M17 yields up to an order-of-magnitude lower potency in mixed lymphocyte culture (MLC) suppression [2]. Critically, M17 uniquely binds both cyclophilin and an auxiliary 50 kDa protein—a dual-binding profile not replicated by M1, M21, M8, M13, M18, or M26 [3]. From an analytical standpoint, M17 is the predominant circulating metabolite, with blood concentrations often exceeding CsA by several-fold in transplant recipients [4]. These quantitative divergences in potency, target engagement, and abundance preclude simple one-to-one substitution in research requiring metabolite-specific outcomes.

CsA Substitution
Parent drug CsA exhibits >6-fold lower IC50 in T-cell clone assays; potency profile may not transfer directly.
Metabolite M1 / M21
M1 and M21 show lower MLC suppression; M17's dual-binding profile is not replicated, limiting interchangeability.
Analytical Context
M17 is the predominant circulating metabolite; using other metabolites may miss the dominant cross-reactivity source in immunoassays.

M17 Comparative Evidence


Immunosuppressive Potency Ranking

In a comprehensive in vitro comparative study evaluating six cyclosporine-related compounds across mitogen (ConA, PHA, PWM), MLC, and PKC activation assays, M17 consistently ranked as the third most potent immunosuppressive agent—exceeding metabolites M1 and M21, as well as the CsD analogue [1]. The overall immunosuppressive potency hierarchy was quantitatively established as: CsA ≥ CsC > M17 > M1 ≥ CsD > M21 [1].

Potency Ranking
Head-to-head
Ranked 3rd of 6 compounds
Intermediate potency reference among CsA metabolites
Composite ranking across ConA, PHA, PWM, MLC, PKC assays
Immunopharmacology Metabolite profiling Transplantation research

Antigen-Specific T-Cell Proliferation

In a direct head-to-head comparison using antigen-driven T lymphocyte clones derived from rejected human kidney grafts, M17 exhibited an IC50 of 500 ng/mL for inhibiting clone cell proliferation, compared to 16 ng/mL for cyclosporine A (CsA) [1]. This represents a 31-fold reduction in potency for M17.

T-Cell Prolif. IC50
Head-to-head
500 ng/mL vs 16 ng/mL (CsA)
31-fold higher concentration needed in antigen-driven T-cell model
Long-term clone assay from rejected kidney graft infiltrate
T-cell biology Immunosuppression Clone proliferation

IL-2 Production Inhibition

In mixed lymphocyte culture (MLC) assays, both M17 and M1 inhibited interleukin-2 (IL-2) production to the same extent as cyclosporine A (CsA), demonstrating equipotent suppression of this critical T-cell activation cytokine [1]. In contrast, metabolite M21 was significantly less inhibitory, and the secondary metabolite M8 was largely devoid of activity [1].

IL-2 Suppression
Head-to-head
Equipotent to CsA; M21 less active
Full IL-2 suppression in MLC, supporting cytokine pathway studies
Mixed lymphocyte culture context
Cytokine signaling T-cell activation IL-2

Cyclophilin and 50 kDa Protein Binding

Among seven purified CsA metabolites analyzed for binding to cyclophilin and a 50 kDa protein purified from JURKAT cells, only M17 demonstrated binding to both proteins, matching the dual-binding profile of CsA [1]. In contrast, M1, M13, M21, and M26 bound only to cyclophilin, while M8 and M18 bound exclusively to the 50 kDa protein [1].

Protein Binding
Head-to-head
Binds cyclophilin + 50 kDa
Unique dual-binding profile among seven metabolites
JURKAT cell protein; other metabolites bind only one target
Mechanism of action Cyclophilin Target engagement

In Vitro Nephrotoxicity Ranking

In a comparative in vitro nephrotoxicity assessment using suspensions of freshly isolated rabbit renal proximal tubular cells, M17 and M1 demonstrated the lowest nephrotoxic potential among the six compounds tested, based on enzyme release, Na+/K+-ATPase activity, and glutathione content [1]. The nephrotoxicity ranking was established as: CsA > CsD > CsC > M21 > M17, M1 [1].

Nephrotoxicity Rank
Head-to-head
Ranked least toxic of 6
Lowest renal cell toxicity in comparative rabbit proximal tubule assay
Composite of enzyme release, Na/K-ATPase, glutathione
Nephrotoxicity Renal safety Toxicology

Circulating Blood Concentration vs. CsA

In serial blood monitoring of renal allograft recipients, M17 was consistently identified as the preponderant circulating CsA metabolite [1]. In 34 of 37 (92%) patient blood samples analyzed, the concentration of M17 exceeded that of the parent drug CsA [1]. Quantitatively, M17 was detected in the blood at 86-2004 ng/mL, whereas M1 and M21 were found at up to 100 ng/mL [1].

Blood Level vs CsA
Head-to-head
86–2004 ng/mL (exceeds CsA in 92% of research samples)
Predominant circulating metabolite in transplant recipient research cohort
HPLC analysis of peak/trough samples; up to 20-fold higher than M1/M21
Therapeutic drug monitoring Pharmacokinetics Bioanalysis

M17 Research & Industrial Applications


HPLC & LC-MS/MS Reference Standard

Given that M17 is the predominant circulating CsA metabolite and exceeds parent drug levels in over 90% of transplant patient samples, analytical laboratories developing or validating quantitative LC-MS/MS or HPLC methods for cyclosporine monitoring require purified M17 as a reference standard [1]. The validated linear range of 1-1000 ng/mL for M17 in whole blood supports its use in calibrator and quality control material preparation [2].

Calcineurin/NFAT Pathway & Cyclophilin Binding

M17 uniquely binds both cyclophilin and a 50 kDa auxiliary protein—a dual-binding profile not observed with M1 or M21—making it an essential tool for dissecting the differential contributions of these binding partners to calcineurin inhibition and NFAT dephosphorylation [3]. This metabolite enables researchers to study target engagement mechanisms distinct from those mediated by the parent drug CsA.

Low-Toxicity Control for Nephrotoxicity Studies

With an established nephrotoxicity ranking placing M17 among the least toxic CsA-related compounds (lower than CsA, CsD, CsC, and M21 in rabbit renal proximal tubular cell assays), M17 serves as an appropriate low-toxicity control in studies investigating cyclosporine-induced renal injury mechanisms [4]. Its use allows researchers to separate parent drug nephrotoxicity from metabolite-mediated effects.

IL-2 Production in T-Cell Activation Studies

M17 inhibits IL-2 production in MLC assays to the same extent as CsA, despite demonstrating reduced overall immunosuppressive potency in other assays [5]. This differential activity profile makes M17 a valuable experimental compound for isolating IL-2-dependent versus IL-2-independent T-cell activation pathways in transplant immunology research.

Application
Selection Property
Validation Focus
Bioanalytical method development
Predominant circulating metabolite in transplant recipient research matrices
Method calibration and cross-reactivity assessment with parent drug
Calcineurin pathway research
Unique dual binding to cyclophilin and 50 kDa protein
Target engagement mechanism distinction from other metabolites
Nephrotoxicity research
Lowest nephrotoxicity ranking in rabbit renal cell panel
Discrimination of parent drug and metabolite renal effects
T-cell signaling research
Equipotent IL-2 suppression with reduced overall immunosuppressive potency
Isolation of IL-2-dependent activation pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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